2-Bromo-1-cyclopropylmethoxy-4-methylbenzene
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Overview
Description
“2-Bromo-1-cyclopropylmethoxy-4-methylbenzene” is a chemical compound with the CAS Number: 1154340-74-5 . It has a molecular weight of 241.13 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C11H13BrO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 241.12 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.Scientific Research Applications
Chemical Synthesis and Modifications
- The compound has been involved in reactions like ring expansion by insertion of alkyne molecules into the Al-C bonds, as seen in the case of 1-bromo-2,3,4,5-tetraethylalumole reacting with 3-hexyne to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a process accompanied by the formation of hexaethylbenzene (Agou et al., 2015).
- The compound was also used as a key intermediate in the alternative synthesis of 1,2,3,4‐tetramethoxy‐5‐methylbenzene, through a new process from pyrogallol, with a modified mild brominating agent employed and a simple introduction of the methyl group into the aromatic ring (Yang et al., 2006).
Electrochemistry and Battery Research
- 4-bromo-2-fluoromethoxybenzene was used as a novel bi-functional electrolyte additive for lithium-ion batteries, indicating its potential for enhancing thermal stability and providing overcharge protection and fire retardancy without influencing the normal cycle performance of lithium-ion batteries (Zhang, 2014).
Thermodynamic Studies
- Detailed thermodynamic studies were conducted on various halogen-substituted methylbenzenes, including bromo- and iodo-substituted ones, using experimental vapor pressures, vaporization, fusion, and sublimation enthalpies. Gas-phase enthalpies of formation of these compounds were calculated using quantum-chemical methods, contributing to a better understanding of their thermodynamic behaviors (Verevkin et al., 2015).
Liquid Crystal Research
- The compound played a role in synthesizing chiral precursor compounds for chiral liquid crystals, indicating its application in materials science and optoelectronic devices (Bertini et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-(cyclopropylmethoxy)-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGNYKQJGTNIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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